BenchChemオンラインストアへようこそ!

6R-Tetrahydrofolic acid

Oncology Enzyme Inhibition Antifolate Chemotherapy

Secure pure 6R-THF, the unnatural diastereomer that is>1000-fold less active than 6S, for stereospecificity studies. Unlike generic racemic THF, 6R-THF is a definitive negative control for folate enzymes and a high-affinity probe. Crystalline form is inert to air/heat, ensuring >99.8% chiral purity for reproducible LC-MS/MS and synthetic workflows.

Molecular Formula C19H23N7O6
Molecular Weight 445.4 g/mol
Cat. No. B8665004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6R-Tetrahydrofolic acid
Molecular FormulaC19H23N7O6
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12+/m1/s1
InChIKeyMSTNYGQPCMXVAQ-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6R-Tetrahydrofolic Acid: Stereochemical Definition and Baseline Characteristics for Procurement


6R-Tetrahydrofolic acid (6R-THF) is the unnatural (6R)-diastereomer of tetrahydrofolic acid, a reduced folate derivative that serves as a critical one‑carbon donor in nucleic acid and amino acid metabolism [1]. Unlike the naturally occurring (6S)-diastereomer, which is biologically active as a cofactor, the (6R)-form is not normally found in vivo and exhibits markedly different pharmacological properties [2]. Commercially synthesized THF is typically a racemic mixture of (6R,S)-diastereomers; obtaining stereochemically pure 6R‑THF requires specialized enzymatic or crystallization processes that yield >99.8% purity [3].

Why Generic Folate Analogs Cannot Substitute for Pure 6R-Tetrahydrofolic Acid


Generic folate compounds—including folic acid, racemic leucovorin [(6R,S)-5-formyl-THF], and even the pure natural (6S)-isomer—exhibit fundamentally different target engagement, metabolic conversion, and pharmacokinetic profiles compared to pure 6R‑THF. For example, the (6R)-isomer of 5‑formyl‑THF shows >19‑fold lower potency for thymidylate synthase inhibition than the (6S)-isomer [1], and after intravenous administration, (6R)-LV achieves a substantially higher plasma AUC and is cleared primarily via slow renal excretion, whereas (6S)-LV is rapidly metabolized to 5‑methyl‑THF [2]. Furthermore, the unnatural (6R)-stereochemistry confers distinct binding affinities to folate‑binding proteins that are not observed with natural diastereomers [3]. These quantitative disparities mean that substituting generic racemic mixtures or the 6S‑isomer for pure 6R‑THF in research or industrial applications will yield non‑comparable results and cannot satisfy procurement requirements where the 6R‑specific pharmacological or analytical properties are required.

6R-Tetrahydrofolic Acid: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Thymidylate Synthase Inhibition: 19‑Fold Lower Potency Versus 6S‑Isomer

In a cell‑free enzymatic assay using purified Lactobacillus casei thymidylate synthase, the (6R)-diastereomer of leucovorin inhibited TS activity with a 50% inhibitory concentration (IC50) of 2.1 mM, whereas the natural (6S)-isomer exhibited an IC50 of 0.11 mM—a 19.1‑fold difference [1]. Dixon plot analysis yielded Ki values of 1.59 mM for (6R)-LV and 85 µM for (6S)-LV, demonstrating that the unnatural isomer is a markedly weaker competitive inhibitor [1].

Oncology Enzyme Inhibition Antifolate Chemotherapy

Cofactor Activity in Fluorodeoxyuridylate Binding: >1,000‑Fold Reduced Activity

Using an assay that measures the promotion of fluorodeoxyuridylate (FdUMP) binding to L. casei thymidylate synthase in the presence of formaldehyde, purified (6R)-tetrahydrofolate required concentrations >1,000‑fold higher than (6S)-tetrahydrofolate to achieve equivalent binding [1]. The stereochemical purity of the (6R)-H4PteGlu preparation was estimated at 99.9%, confirming that the observed activity difference is inherent to the 6R‑stereochemistry rather than contamination [1].

Enzymology Folate Cofactor Function Thymidylate Synthase

Crystalline Stability: Air‑ and Temperature‑Inert Formulation Without Stabilizers

Crystalline (6R)-tetrahydrofolic acid prepared via crystallization at pH ≥2 is described as 'absolutely inert even when exposed to air and elevated temperature without stabilizers being added' [1]. This contrasts sharply with amorphous or non‑crystalline tetrahydrofolic acid preparations, which are notoriously sensitive to oxidation and require stabilizers such as ascorbic acid or inert atmospheres for storage [1]. The crystalline form maintains >99.8% stereochemical purity under ambient storage conditions [2].

Chemical Stability Solid‑State Chemistry Pharmaceutical Manufacturing

Folate‑Binding Protein Affinity: 160 pM KD for 6R‑5‑Methyl‑THF

Surface plasmon resonance analysis revealed that (6R)-5‑methyl‑5,6,7,8‑tetrahydrofolic acid binds bovine folate‑binding protein (FBP) with an equilibrium dissociation constant (KD) of 160 pmol/L, representing one of the highest affinities among all tested folate derivatives [1]. In contrast, the natural (6S)-5‑formyl‑THF exhibited the most rapid dissociation rate (kd = 3.2 × 10⁻³ s⁻¹), underscoring the profound impact of stereochemistry on protein interaction kinetics [1].

Protein Binding Surface Plasmon Resonance Folate Receptor

Pharmacokinetic Divergence: Higher AUC and Slower Renal Clearance for 6R‑Isomer

In patients receiving constant intravenous infusion of high‑dose racemic leucovorin [(6R,S)-5‑formyl‑THF], the (6R)-isomer achieved a substantially higher area under the plasma concentration‑time curve (AUC) than the (6S)-isomer and its metabolite 5‑methyl‑THF [1]. The (6R)-isomer is slowly eliminated primarily via renal excretion, whereas the (6S)-isomer is rapidly converted to 5‑methyl‑THF and cleared [2].

Pharmacokinetics Intravenous Infusion Drug Metabolism

Lack of Cellular Activity: No Enhancement of 5‑Fluorouracil Cytotoxicity

In CCRF‑CEM human lymphoblastic leukemia cells, the (6R)-diastereomer of leucovorin failed to enhance the cytotoxic effect of 5‑fluorouracil, whereas the (6S)-isomer and the racemic mixture (6R,S) significantly increased 5‑FU cytotoxicity [1]. This functional dichotomy confirms that the 6R‑isomer does not contribute to the clinical efficacy of leucovorin and may instead serve as an inactive stereoisomer in this context [1].

Cancer Chemotherapy Drug Synergy In Vitro Pharmacology

6R-Tetrahydrofolic Acid: Evidence‑Based Procurement Scenarios for Research and Industry


Negative Control and Reference Standard for Folate‑Dependent Enzyme Assays

Given its >1,000‑fold reduced activity in promoting FdUMP binding to thymidylate synthase and its 19‑fold lower TS inhibition potency compared to the 6S‑isomer [1][2], pure 6R‑THF is the definitive negative control for validating the stereospecificity of folate‑requiring enzymes. It is particularly valuable in enzymology studies where contamination with the active 6S‑isomer could confound results.

Analytical Reference Material for Chiral Separation and Pharmacokinetic Studies

The distinct pharmacokinetic profile of the 6R‑isomer—characterized by a substantially higher plasma AUC and slow renal clearance following i.v. infusion of racemic leucovorin [3]—makes 6R‑THF an essential reference standard for developing and validating LC‑MS/MS methods that quantify folate diastereomers in biological matrices. Procurement of high‑purity 6R‑THF enables accurate calibration and quality control in clinical pharmacology laboratories.

Stable Crystalline Starting Material for Derivative Synthesis

The availability of crystalline (6R)-tetrahydrofolic acid that is 'absolutely inert even when exposed to air and elevated temperature without stabilizers' [4] provides a robust starting material for the synthesis of 6R‑specific folate derivatives, including 5‑formyl‑ and 5‑methyl‑(6R)-THF. The crystalline form eliminates the handling challenges associated with amorphous, oxidation‑prone THF and ensures consistent stereochemical purity (>99.8%) throughout synthetic workflows.

Folate‑Binding Protein Interaction Studies and Receptor Assays

With a KD of 160 pmol/L for bovine folate‑binding protein—one of the highest affinities among folate derivatives [5]—6R‑5‑methyl‑THF (and by extension 6R‑THF) serves as a high‑affinity probe for characterizing folate receptor isoforms and folate‑binding proteins. This application is critical for understanding the stereoselectivity of folate transporters and for developing folate‑targeted drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6R-Tetrahydrofolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.